molecular formula C12H10ClN5O2S B2919705 5-chloro-N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide CAS No. 1019101-60-0

5-chloro-N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide

Cat. No. B2919705
CAS RN: 1019101-60-0
M. Wt: 323.76
InChI Key: KVMGZWKLOBNIDE-UHFFFAOYSA-N
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Description

5-chloro-N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C12H10ClN5O2S and its molecular weight is 323.76. The purity is usually 95%.
BenchChem offers high-quality 5-chloro-N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Unexpected Reaction in Chemical Synthesis

  • The study by Ledenyova et al. (2018) explored the reaction mechanisms of similar compounds, focusing on ANRORC rearrangement. This highlights the compound's role in understanding complex chemical processes (Ledenyova et al., 2018).

Crystal Structure Analysis

  • Prabhuswamy et al. (2016) investigated compounds with structures similar to the one , providing insights into their crystal structures. This is crucial for understanding the physical properties and potential applications in materials science (Prabhuswamy et al., 2016).

Potential Antidepressant Properties

  • Mathew et al. (2014) synthesized and examined similar compounds for their antidepressant effects. This suggests potential applications in pharmacology and neuroscience (Mathew, Suresh, & Anbazhagan, 2014).

Synthesis and Computational Analysis

  • Kanwal et al. (2022) conducted a study focusing on the synthesis of related compounds and analyzed their properties through computational methods. Such research contributes to the field of computational chemistry and drug design (Kanwal et al., 2022).

Antibacterial Activity

  • Research by Song et al. (2017) and Isloor et al. (2010) on related compounds revealed their potential antibacterial activities, indicating possible applications in the development of new antibiotics or disinfectants (Song et al., 2017) (Isloor, Kalluraya, & Pai, 2010).

properties

IUPAC Name

5-chloro-N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN5O2S/c1-6-5-7(17-18(6)2)11-15-16-12(20-11)14-10(19)8-3-4-9(13)21-8/h3-5H,1-2H3,(H,14,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVMGZWKLOBNIDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C2=NN=C(O2)NC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide

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